Nitrarine
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Overview
Description
Nitrarine is a natural product found in Nitraria schoberi, Nitraria komarovii, and Nitraria billardierei with data available.
Scientific Research Applications
Spontaneous Formation and Characterization
- Formation Under Non-enzymic Conditions : Research has explored the spontaneous formation of nitrarine, a complex polycyclic alkaloid. This formation involves mixtures of tryptamine and reactive C5 units, potentially derived from lysine in nature, leading to several indolic compounds that trace the unified metabolism within the Nitraria genus (Gravel et al., 2013).
Structural Analysis
- Structural Characterization of this compound : Studies have been conducted to understand the chemical and physical properties of this compound. This includes analysis through dehydrogenation processes and x-ray structural analysis, leading to a clearer understanding of its structure (Nasirov et al., 1975).
Pharmacological and Biological Activities
- Interaction with Calcium Channels : Investigations into the interaction of tetrandrine, an alkaloid related to this compound, with calcium channels in cells have provided insights into its pharmacological properties. This includes its effects on cell viability, prostaglandin generation, and nitric oxide production (Pang & Hoult, 1997).
Biosynthetic Insights
- Biomimetic Synthesis and Biosynthesis Insights : Research has delved into the biomimetic synthesis of this compound and related alkaloids, suggesting that these compounds might be formed non-enzymatically in nature. This insight is critical for understanding the biosynthesis of these complex alkaloids and their presence as racemates in certain plant species (Wanner & Koomen, 1994).
Properties
Molecular Formula |
C20H25N3 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(1S,2R,15R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene |
InChI |
InChI=1S/C20H25N3/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2/t14-,15-,17+,18-,20+/m0/s1 |
InChI Key |
SBGPASZOVGSOFJ-CHBAHTGHSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H]3CC[C@@H]([C@H]2NC1)[C@H]4N3CCC5=C4NC6=CC=CC=C56 |
SMILES |
C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56 |
Canonical SMILES |
C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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